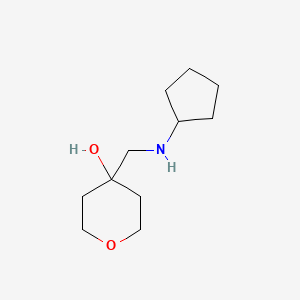

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol

Description

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol is a bicyclic compound featuring a tetrahydro-2H-pyran-4-ol core modified by a cyclopentylamino-methyl substituent. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest that reductive amination or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for its preparation . The tetrahydro-2H-pyran-4-ol scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity, which enhance solubility and receptor binding . The cyclopentylamino group may confer improved lipophilicity and metabolic stability compared to other amine substituents .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

4-[(cyclopentylamino)methyl]oxan-4-ol |

InChI |

InChI=1S/C11H21NO2/c13-11(5-7-14-8-6-11)9-12-10-3-1-2-4-10/h10,12-13H,1-9H2 |

InChI Key |

OHGIEOGLPOWYEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC2(CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran derivatives with cyclopentylamine under controlled conditions. For example, the reaction of 4-hydroxymethyl-tetrahydropyran with cyclopentylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol with structurally related compounds, focusing on substituents and key properties:

Key Observations :

- Fluorinated analogs (e.g., 6f) exhibit dopamine-norepinephrine reuptake inhibition (DNRI) activity, suggesting that bulky aromatic substituents can modulate pharmacological targets .

- Sulfur-containing analogs (e.g., 4-(2-chlorophenyl)thiopyran-4-ol) may exhibit distinct metabolic pathways due to thioether oxidation susceptibility .

Pharmacological and ADME Considerations

- Metabolic Stability: Cyclopentylamine derivatives are less prone to rapid hepatic clearance compared to primary amines, as seen in triazine-based compounds with cyclopentylamino groups .

- Solubility: The hydroxyl group in tetrahydro-2H-pyran-4-ol derivatives enhances aqueous solubility, but lipophilic substituents (e.g., cyclopentyl) may reduce it.

- Receptor Binding: Fluorinated analogs like 6f show strong binding to monoamine transporters, while the cyclopentylamino group in the target compound may favor interactions with G protein-coupled receptors (GPCRs) due to its conformational flexibility .

Biological Activity

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol, with the CAS number 1478067-32-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings through various studies and case analyses.

The molecular formula of this compound is CHNO, with a molecular weight of 199.29 g/mol. Its structural features include a tetrahydro-pyran ring substituted with a cyclopentylamino group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. The cyclopentylamino moiety is particularly noteworthy as it may enhance binding affinity and selectivity for specific receptors.

Pharmacological Effects

- Antidiabetic Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds exhibit significant antidiabetic properties by modulating glucose metabolism and insulin sensitivity. For instance, certain analogs have shown promise in improving glycemic control in diabetic models .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. These activities may be attributed to the ability to modulate signaling pathways associated with neuronal survival .

- Antimicrobial Properties : Some studies have reported that tetrahydropyran derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.